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Compound of Interest

Compound Name: 9-Amino-1-nonanol

Cat. No.: B1319706 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 9-Amino-1-nonanol (CAS: 109055-42-7, Molecular Formula: C₉H₂₁NO). Due to the limited

availability of published experimental spectra for this specific compound, this document

presents predicted data based on the well-established spectroscopic characteristics of its

primary alcohol, primary amine, and long-chain alkyl functionalities. Detailed experimental

protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data are also provided.

Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for 9-Amino-1-nonanol.
These predictions are derived from typical values for analogous functional groups and long-

chain hydrocarbon structures.

Table 1: Predicted ¹H NMR Spectroscopic Data for 9-
Amino-1-nonanol
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Protons
Chemical Shift
(δ, ppm)

Multiplicity Integration Notes

H on -OH 0.5 - 5.0 Broad Singlet 1H

Chemical shift is

concentration

and solvent

dependent;

signal

disappears upon

D₂O exchange.

[1][2]

H on -NH₂ 0.5 - 5.0 Broad Singlet 2H

Chemical shift is

concentration

and solvent

dependent;

signal

disappears upon

D₂O exchange.

-CH₂-OH (C1) 3.3 - 4.0 Triplet 2H

Deshielded by

the adjacent

electronegative

oxygen atom.[1]

[2]

-CH₂-NH₂ (C9) 2.3 - 3.0 Triplet 2H

Deshielded by

the adjacent

electronegative

nitrogen atom.

-CH₂- (C2-C8) 1.2 - 1.6 Multiplet 14H

Overlapping

signals

characteristic of

a long alkyl

chain.[1]

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://learn.openochem.org/learn/nmr-ir-uv-and-ms/hnmr/alcohols-nmr
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/17%3A_Alcohols_and_Phenols/17.11%3A_Spectroscopy_of_Alcohols_and_Phenols
https://learn.openochem.org/learn/nmr-ir-uv-and-ms/hnmr/alcohols-nmr
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/17%3A_Alcohols_and_Phenols/17.11%3A_Spectroscopy_of_Alcohols_and_Phenols
https://learn.openochem.org/learn/nmr-ir-uv-and-ms/hnmr/alcohols-nmr
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1319706?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 2: Predicted ¹³C NMR Spectroscopic Data for 9-
Amino-1-nonanol

Carbon Atom Chemical Shift (δ, ppm) Notes

C1 (-CH₂-OH) 60 - 70
Deshielded by the hydroxyl

group.[1]

C9 (-CH₂-NH₂) 40 - 50
Deshielded by the amino

group.[3]

C2, C8 32 - 34 β to the heteroatom.

C3-C7 22 - 30

Carbons of the alkyl chain, with

slight variations in chemical

shifts.

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 3: Predicted Infrared (IR) Spectroscopic Data for 9-
Amino-1-nonanol
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Functional Group
Wavenumber
(cm⁻¹)

Intensity Notes

O-H Stretch (Alcohol) 3600 - 3200 Strong, Broad

Characteristic of

hydrogen-bonded

hydroxyl groups.

N-H Stretch (Primary

Amine)
3500 - 3300 Medium

Typically appears as a

doublet (two bands).

C-H Stretch (Alkyl) 2960 - 2850 Strong

Asymmetric and

symmetric stretching

of CH₂ and CH₃

groups.

N-H Bend (Primary

Amine)
1650 - 1580 Medium Scissoring vibration.

C-O Stretch (Primary

Alcohol)
1075 - 1000 Strong

C-N Stretch (Aliphatic

Amine)
1250 - 1020 Medium-Weak

Sample phase: Liquid film

Table 4: Predicted Mass Spectrometry (MS) Data for 9-
Amino-1-nonanol
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m/z Ion
Fragmentation
Pathway

Notes

159 [M]⁺ Molecular Ion

The molecular ion

peak may be of low

intensity or absent in

electron ionization.

142 [M-NH₃]⁺ Loss of ammonia

141 [M-H₂O]⁺ Dehydration

A common

fragmentation

pathway for alcohols.

30 [CH₂NH₂]⁺ Alpha-cleavage
A prominent peak for

primary amines.

Ionization method: Electron Ionization (EI)

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:

Dissolve approximately 5-10 mg of 9-Amino-1-nonanol in 0.6-0.7 mL of a deuterated

solvent (e.g., Chloroform-d, CDCl₃).[4][5][6]

The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR

spectrum.[6]

Filter the solution through a pipette with a small cotton plug to remove any particulate matter.

[7]

Transfer the filtered solution into a clean, dry 5 mm NMR tube.[5][8]

Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical

shift calibration (0.00 ppm).[9]
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2. Data Acquisition:

Place the NMR tube in the spectrometer's probe.

Shim the magnetic field to achieve homogeneity and optimal resolution.[8]

For ¹H NMR, acquire the spectrum using a standard pulse sequence.

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum

to singlets for each unique carbon.[10]

To confirm the identity of the -OH and -NH₂ proton signals, a D₂O exchange experiment can

be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H NMR

spectrum. The signals corresponding to the exchangeable protons will disappear.[2]

Infrared (IR) Spectroscopy
1. Sample Preparation (Liquid Film/Attenuated Total Reflectance - ATR):

Liquid Film Method: Place a small drop of neat 9-Amino-1-nonanol onto a salt plate (e.g.,

KBr or NaCl). Place a second salt plate on top and gently press to form a thin, uniform film.

[11][12]

ATR Method: Place a drop of the liquid sample directly onto the ATR crystal.[11] Ensure

good contact between the sample and the crystal.[11]

2. Data Acquisition:

Place the prepared sample in the spectrometer's sample holder.

Record a background spectrum of the empty sample holder (or clean ATR crystal) to be

subtracted from the sample spectrum.[13]

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.[13]

Multiple scans are usually averaged to improve the signal-to-noise ratio.[13]

Mass Spectrometry (MS)
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1. Sample Preparation and Introduction (for Gas Chromatography-Mass Spectrometry, GC-

MS):

Prepare a dilute solution of 9-Amino-1-nonanol in a volatile organic solvent (e.g., methanol

or dichloromethane).

Inject a small volume (typically 1 µL) of the solution into the GC-MS system. The sample is

vaporized in the heated injection port and separated on the GC column before entering the

mass spectrometer.[14]

2. Data Acquisition (Electron Ionization - EI):

The separated components from the GC elute into the ion source of the mass spectrometer.

In the ion source, molecules are bombarded with a beam of high-energy electrons (typically

70 eV), causing ionization and fragmentation.[15][16][17][18]

The resulting ions are accelerated into the mass analyzer, which separates them based on

their mass-to-charge ratio (m/z).

A detector records the abundance of each ion, generating a mass spectrum.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

synthesized chemical compound like 9-Amino-1-nonanol.
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Compound Synthesis & Purification

Spectroscopic Analysis

Data Interpretation & Structure Confirmation

Synthesis of 9-Amino-1-nonanol

Purification (e.g., Chromatography, Distillation)

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

(e.g., GC-MS)

Spectral Data Analysis

Structure Elucidation & Confirmation

final_report

Final Report

Click to download full resolution via product page

Fig. 1: General workflow for the synthesis, purification, and spectroscopic characterization of a
chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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